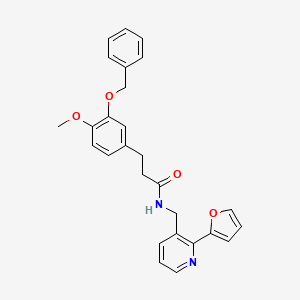
3-(3-(benzyloxy)-4-methoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide is an organic compound with a complex structure featuring both aromatic and heteroaromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:
Step 1: The preparation of 3-(benzyloxy)-4-methoxyphenol by etherification of 4-methoxyphenol with benzyl bromide.
Step 2: Nucleophilic substitution reaction to introduce the propanamide side chain.
Step 3: Coupling with 2-(furan-2-yl)pyridine-3-methanol under basic conditions to form the final product.
Industrial Production Methods: Industrially, the compound is synthesized using large-scale batch reactors, optimizing reaction temperatures and solvents to maximize yield and purity. The use of continuous flow reactors may also be explored to increase efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the methoxy and benzyl groups, forming more reactive intermediates.
Reduction: Reduction reactions can target the amide group to form amines.
Substitution: Electrophilic aromatic substitution reactions are common, especially on the methoxybenzene ring.
Common Reagents and Conditions:
Oxidation Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reagents: Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution Reagents: Halogens or sulfonyl chlorides for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids or quinones.
Reduction: Converts amides to amines.
Substitution: Forms substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
The compound can be used as a building block for synthesizing more complex molecules.
It serves as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine:
Potential use as a pharmacological agent due to its complex structure.
Investigated for its role in modulating biological pathways.
Industry:
Applied in the development of advanced materials with specific chemical properties.
Utilized in the synthesis of specialty chemicals for various industrial applications.
Mecanismo De Acción
Mechanism:
The compound interacts with molecular targets through hydrogen bonding and Van der Waals forces.
Can inhibit specific enzymes by mimicking substrate molecules, thereby modulating metabolic pathways.
Molecular Targets and Pathways:
Specific receptors or enzymes, such as kinases or proteases.
Alters signaling pathways in cells, potentially affecting cell proliferation or apoptosis.
Comparación Con Compuestos Similares
3-(4-Methoxyphenyl)-N-((2-pyridyl)methyl)propanamide.
3-(Benzyloxyphenyl)-N-((2-furyl)methyl)propanamide.
Comparison:
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide exhibits unique properties due to the presence of both furan and pyridine rings, which enhance its binding affinity and specificity.
Compared to other similar compounds, it may offer superior stability and solubility in various solvents.
So, what do you think about these insights into such a fascinating compound?
Propiedades
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(4-methoxy-3-phenylmethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-31-23-13-11-20(17-25(23)33-19-21-7-3-2-4-8-21)12-14-26(30)29-18-22-9-5-15-28-27(22)24-10-6-16-32-24/h2-11,13,15-17H,12,14,18-19H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMJNPRDKNAEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
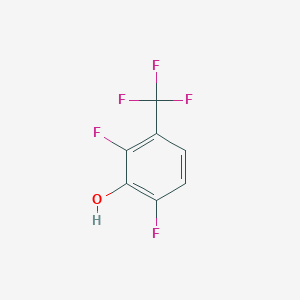
![3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2570909.png)
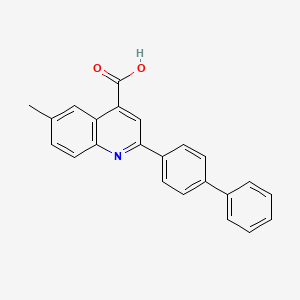
![1-Oxaspiro[4.4]nonan-4-one](/img/structure/B2570912.png)
![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2570914.png)
![N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B2570915.png)
![3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[(Dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine](/img/structure/B2570917.png)
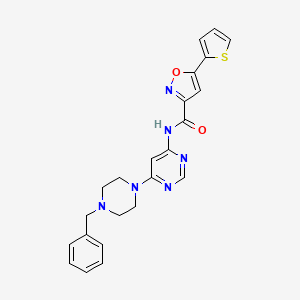
![Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2570921.png)
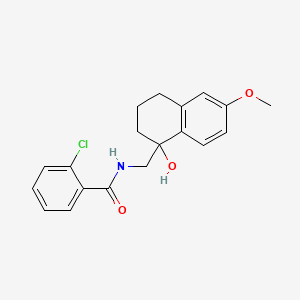
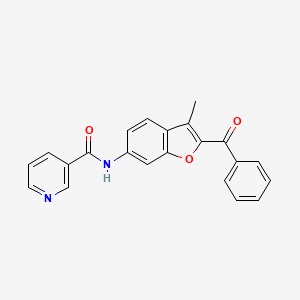
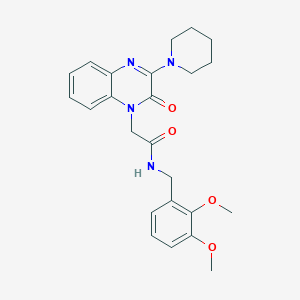
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2570928.png)
